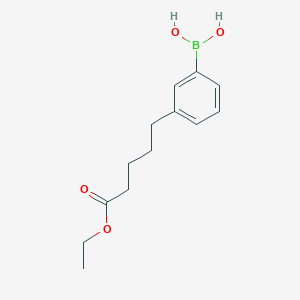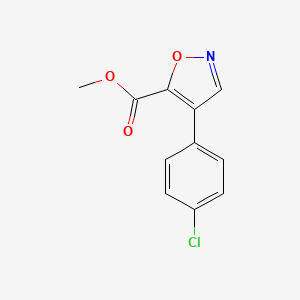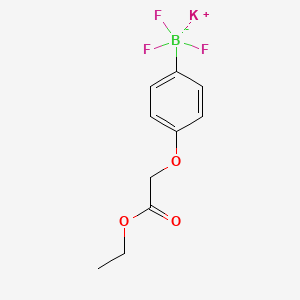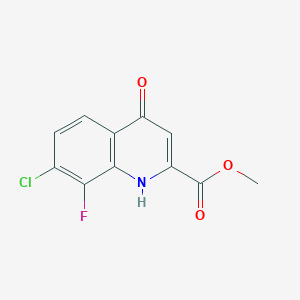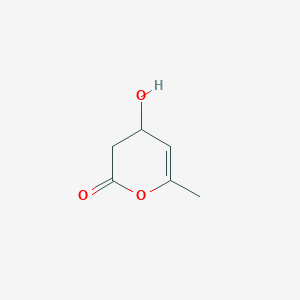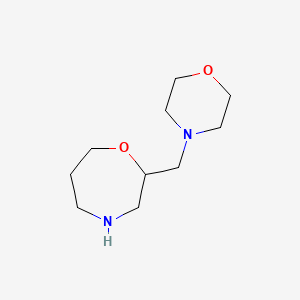![molecular formula C10H15NOS B1463732 4-[(3-Methoxypropyl)sulfanyl]aniline CAS No. 1182760-05-9](/img/structure/B1463732.png)
4-[(3-Methoxypropyl)sulfanyl]aniline
説明
“4-[(3-Methoxypropyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 1182760-05-9 . It has a molecular weight of 197.3 and its molecular formula is C10H15NOS . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NOS/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.科学的研究の応用
Photochemical Decomposition Studies
The study of photochemical decomposition of similar sulfanyl-substituted compounds, such as sulfamethoxazole, provides insights into the photolability and primary photoproducts formed from similar aniline derivatives. This research highlights the potential for studying the degradation pathways and environmental fate of 4-[(3-Methoxypropyl)sulfanyl]aniline under various conditions (Wei Zhou & D. Moore, 1994).
Polymerization and Material Science
Incorporation of aniline sulfonic acid derivatives, including similar sulfanyl-aniline compounds, into the interlamellar space of layered double hydroxides (LDHs) for polymerization purposes, has been investigated. These studies are relevant for understanding how this compound could be used in creating novel polymeric materials with enhanced electrical or optical properties (E. Moujahid, M. Dubois, J. Besse & F. Leroux, 2005).
Chemiluminescence Applications
Research into the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes reveals potential applications of this compound in developing chemiluminescent materials or probes. These materials could be used in analytical chemistry, biological assays, or light-emitting devices (N. Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin & M. Matsumoto, 2010).
Electrochemical Applications
The electrochemical incineration of sulfanilic acid using a boron-doped diamond anode suggests potential applications for this compound in wastewater treatment and environmental remediation. This approach demonstrates the effectiveness of advanced oxidation processes in degrading similar compounds (Abdellatif El-Ghenymy, Conchita Arias, P. Cabot, F. Centellas, J. Garrido, R. Rodríguez & E. Brillas, 2012).
Biomedical Applications
Studies on polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites for nerve cell differentiation under electrical stimulation suggest potential biomedical applications for similar sulfanyl-aniline compounds. Such materials could be used in developing medical implants or devices for neurological applications, highlighting the broad applicability of sulfanyl-aniline derivatives in tissue engineering and regenerative medicine (Xiao Liu, K. Gilmore, S. Moulton & G. Wallace, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(3-methoxypropylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUBQRENKSQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



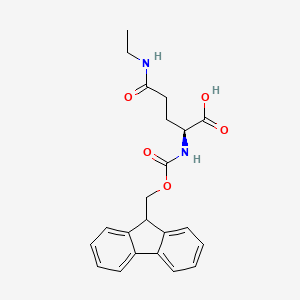
![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)
![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)
